![molecular formula C4H10Cl3N B564269 Bis(2-chloroethyl)amine-d4 Hydrochloride CAS No. 58880-33-4](/img/structure/B564269.png)
Bis(2-chloroethyl)amine-d4 Hydrochloride
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Overview
Description
Bis(2-chloroethyl)amine-d4 Hydrochloride is a chemical compound used as a starting material to synthesize piperazine derivatives . It has a linear formula of (ClCH2CH2)2NH·HCl .
Synthesis Analysis
The synthesis of Bis(2-chloroethyl)amine-d4 Hydrochloride involves the reaction of diethanolamine and thionyl chloride . The reaction is controlled at a temperature between -4-6℃, and after completion, it is stirred at room temperature for 1 hour. The mixture is then heated to 60-65℃ until all crystals are precipitated .Molecular Structure Analysis
The molecular structure of Bis(2-chloroethyl)amine-d4 Hydrochloride can be represented by the SMILES string Cl.ClCCNCCCl . The InChI key for this compound is YMDZDFSUDFLGMX-UHFFFAOYSA-N .Chemical Reactions Analysis
Bis(2-chloroethyl)amine-d4 Hydrochloride is mainly used as a pharmaceutical intermediate . It is synthesized by the reaction of diethanolamine and thionyl chloride .Physical And Chemical Properties Analysis
Bis(2-chloroethyl)amine-d4 Hydrochloride is a powder with a melting point of 212-214 °C (lit.) . It has a molecular weight of 178.49 .Scientific Research Applications
Synthesis of Piperazine Derivatives
“Bis(2-chloroethyl)amine-d4 Hydrochloride” is used as a starting material to synthesize piperazine derivatives . Piperazine derivatives have a wide range of applications in medicinal chemistry due to their diverse biological activities.
Intermediate in Chemical Synthesis
This compound serves as an intermediate in chemical synthesis . It plays a crucial role in the production of various chemicals, contributing to the advancement of numerous scientific fields.
Building Block in Organic Chemistry
“Bis(2-chloroethyl)amine-d4 Hydrochloride” is also used as a building block in organic chemistry . It can be used to construct more complex molecules, enabling the development of new compounds with potential applications in various areas of research.
Mechanism of Action
Target of Action
Bis(2-chloroethyl)amine-d4 Hydrochloride is an alkylating agent that primarily targets DNA . It binds to the N7 nitrogen on the DNA base guanine . This compound is also known to interact with the Trace Amine-associated Receptor (TAAR) .
Mode of Action
The compound works by binding to DNA, crosslinking two strands and preventing cell duplication . This crosslinking interferes with the DNA replication process, which can lead to cell death .
Biochemical Pathways
The primary biochemical pathway affected by Bis(2-chloroethyl)amine-d4 Hydrochloride is DNA replication. By crosslinking DNA strands, the compound disrupts the normal replication process. This disruption can lead to errors in DNA synthesis, triggering cell death mechanisms .
Result of Action
The primary result of Bis(2-chloroethyl)amine-d4 Hydrochloride’s action is the death of cells due to disrupted DNA replication . This makes the compound effective as a chemotherapeutic agent, specifically in the treatment of certain types of cancer, such as lymphomas and leukemias .
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(2-chloro-2,2-dideuterioethyl)-2,2-dideuterioethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,2D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDZDFSUDFLGMX-PBCJVBLFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NCCCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CNCC([2H])([2H])Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675697 |
Source
|
Record name | 2-Chloro-N-[2-chloro(2,2-~2~H_2_)ethyl](2,2-~2~H_2_)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-chloroethyl)amine-d4 Hydrochloride | |
CAS RN |
58880-33-4 |
Source
|
Record name | 2-Chloro-N-[2-chloro(2,2-~2~H_2_)ethyl](2,2-~2~H_2_)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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